molecular formula C16H20O7 B14161085 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose CAS No. 3254-32-8

6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose

Cat. No.: B14161085
CAS No.: 3254-32-8
M. Wt: 324.32 g/mol
InChI Key: YZTNJMSUDMOQJM-UHFFFAOYSA-N
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Description

6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose is a chemical compound with the molecular formula C16H20O7 and a molecular weight of 324.331 It is a derivative of hexofuranose, a type of sugar molecule, and features benzoyl and isopropylidene protective groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose typically involves the protection of hydroxyl groups in hexofuranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process . The isopropylidene group is introduced using acetone and an acid catalyst, such as p-toluenesulfonic acid, to form the acetal protective group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers .

Scientific Research Applications

6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose involves its interactions with various molecular targets. The benzoyl and isopropylidene groups can protect specific hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and the development of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose is unique due to its specific combination of benzoyl and isopropylidene protective groups, which confer distinct reactivity and stability properties. This makes it particularly useful in selective synthetic applications and research studies .

Properties

CAS No.

3254-32-8

Molecular Formula

C16H20O7

Molecular Weight

324.32 g/mol

IUPAC Name

[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate

InChI

InChI=1S/C16H20O7/c1-16(2)22-13-11(18)12(21-15(13)23-16)10(17)8-20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3

InChI Key

YZTNJMSUDMOQJM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)O)O)C

Origin of Product

United States

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